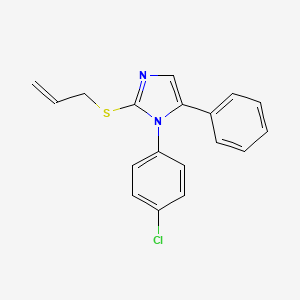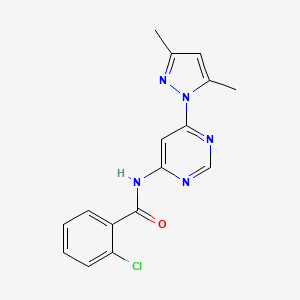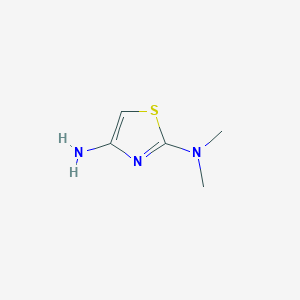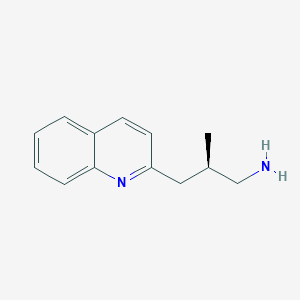![molecular formula C26H22FN3O3S B2577034 N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-43-2](/img/structure/B2577034.png)
N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications across various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its spirocyclic system incorporating an indoline and thiazolidinone framework, which gives it distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide typically involves a multi-step process. One common approach includes the following steps:
Formation of Spiro[indoline-3,2'-thiazolidinone]: : This is usually achieved through a [3+2] cycloaddition reaction between an indoline derivative and a thiazolidine-2,4-dione under acidic or basic conditions.
Fluorophenyl Substitution:
Benzylation: : The final step often involves the alkylation of the secondary amine with benzyl bromide under basic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or organic peroxides to introduce additional functional groups.
Reduction: : Reduction with agents like sodium borohydride can modify carbonyl groups or reduce aromatic rings.
Substitution: : Nucleophilic substitution reactions are feasible due to the presence of leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, fluorinated aromatic compounds.
Major Products
The products formed from these reactions are largely dependent on the specific conditions and reagents used. For instance, oxidation might yield N-oxide derivatives, while reduction can result in variously hydrogenated species.
Scientific Research Applications
N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has found significant interest in:
Chemistry: : Used as a building block for complex molecular architectures.
Biology: : Potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or proteins, modulating their function or signaling pathways.
Pathways Involved: : Engagement in pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for drug development.
Comparison with Similar Compounds
When compared to other spirocyclic compounds, N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide stands out due to:
Enhanced Biological Activity: : The presence of the fluorophenyl group often contributes to increased pharmacological potency.
Stability: : The spirocyclic framework provides greater structural stability compared to non-spiro analogs.
List of Similar Compounds
N-benzyl-2-(3'-(4-chlorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
N-benzyl-2-(3'-(4-bromophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
N-benzyl-2-(3'-(4-iodophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Conclusion
This compound is a compelling compound with versatile synthetic routes and significant potential across various scientific disciplines. Its unique structure not only imparts distinct chemical and physical properties but also enhances its utility in research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-17-7-12-22-21(13-17)26(30(24(32)16-34-26)20-10-8-19(27)9-11-20)25(33)29(22)15-23(31)28-14-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUUCSJWNBYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetate](/img/structure/B2576954.png)




![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2576963.png)
![2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2576964.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)
![2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2576970.png)
![N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide](/img/structure/B2576971.png)
![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)

